(Z)-4-AMINO-N'-[(4-METHOXYPHENYL)METHOXY]-N-(4-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
Overview
Description
(Z)-4-AMINO-N’-[(4-METHOXYPHENYL)METHOXY]-N-(4-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-AMINO-N’-[(4-METHOXYPHENYL)METHOXY]-N-(4-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the introduction of the amino and methoxyphenyl groups. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-AMINO-N’-[(4-METHOXYPHENYL)METHOXY]-N-(4-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-AMINO-N’-[(4-METHOXYPHENYL)METHOXY]-N-(4-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, (Z)-4-AMINO-N’-[(4-METHOXYPHENYL)METHOXY]-N-(4-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for developing new treatments for various diseases.
Industry
In industry, this compound is used in the development of advanced materials with specific properties, such as improved thermal stability, conductivity, or mechanical strength. Its applications range from electronics to coatings and polymers.
Mechanism of Action
The mechanism of action of (Z)-4-AMINO-N’-[(4-METHOXYPHENYL)METHOXY]-N-(4-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The compound’s structure allows it to bind to these targets with high specificity and affinity, making it an effective agent in modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use in amine protection/deprotection sequences.
4-Methoxy-4′-methylbiphenyl: Used in various organic synthesis applications.
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt (ii): Utilized as an electrocatalyst for hydrogen peroxide production.
Uniqueness
(Z)-4-AMINO-N’-[(4-METHOXYPHENYL)METHOXY]-N-(4-METHYLPHENYL)-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. Its versatility in scientific research and industrial applications highlights its significance compared to other similar compounds.
Properties
IUPAC Name |
4-amino-N-[(4-methoxyphenyl)methoxy]-N'-(4-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-12-3-7-14(8-4-12)20-18(16-17(19)22-26-21-16)23-25-11-13-5-9-15(24-2)10-6-13/h3-10H,11H2,1-2H3,(H2,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYLLLLYPZRHFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C2=NON=C2N)NOCC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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